1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
Overview
Description
1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride is a synthetic compound with a molecular formula of C13H22ClN3O2 and a molecular weight of 287.79 g/mol . This compound is characterized by the presence of an oxadiazole ring, a cycloheptane ring, and an oxolane ring, making it a unique structure in the field of organic chemistry .
Preparation Methods
The synthesis of 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride involves multiple steps. . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cyclohexan-1-amine hydrochloride: This compound has a cyclohexane ring instead of a cycloheptane ring, which may result in different chemical and biological properties.
1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride: The presence of a cyclopentane ring instead of a cycloheptane ring can also lead to variations in reactivity and activity.
The uniqueness of this compound lies in its specific ring structure and the combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2.ClH/c14-13(6-3-1-2-4-7-13)12-15-11(18-16-12)10-5-8-17-9-10;/h10H,1-9,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAJEJJNZUPBRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C3CCOC3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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